REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][CH:18]=1)[CH:7]=[C:8]([C:13]([CH3:15])=O)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2].[CH2:19]([C:23]1[O:27][N:26]=[C:25]([CH2:28][N:29]([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH3:30])[N:24]=1)[C:20]([CH3:22])=O.O.[NH3:39]>C(O)(C)C>[CH3:22][C:20]1[NH:39][C:13]([CH3:15])=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([C:6]2[CH:16]=[CH:17][CH:18]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:19]=1[C:23]1[O:27][N:26]=[C:25]([CH2:28][N:29]([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH3:30])[N:24]=1 |f:2.3|
|
Name
|
methyl 2-(3-nitrobenzylidene)acetoacetate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C(=O)C)C=CC1
|
Name
|
5-acetonyl-3-(N-benzyl-N-methylamino)methyl-1,2,4-oxadiazole
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)C1=NC(=NO1)CN(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C1=NC(=NO1)CN(C)CC1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |